N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with various functional groups such as dimethylphenyl, fluorophenyl, and propyl groups
Preparation Methods
The synthesis of N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as:
Thiazolo[3,2-b][1,2,4]triazole: Another compound with a similar fused ring structure.
Triazolo[1,5-a]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but with different substituents.
The uniqueness of N-(2,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and the resulting properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C22H24FN5OS |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24FN5OS/c1-4-5-18-25-26-22-28(18)27-19(15-8-10-16(23)11-9-15)20(30-22)21(29)24-17-12-13(2)6-7-14(17)3/h6-12,19-20,27H,4-5H2,1-3H3,(H,24,29) |
InChI Key |
VXOWXUYGEYBVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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